

Commercial Availability and Technical Profile of 3-Chloro-5-methylpyrazin-2-amine

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Compound of Interest

Compound Name: 3-Chloro-5-methylpyrazin-2-amine

Cat. No.: B113206

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthetic route for **3-Chloro-5-methylpyrazin-2-amine** (CAS No. 89182-14-9). This pyrazine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents.

Commercial Availability

3-Chloro-5-methylpyrazin-2-amine is commercially available from a range of chemical suppliers, catering to research and development needs. The product is typically offered in various purities and quantities, with pricing varying by supplier. A summary of representative suppliers and their offerings is presented in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Table 1: Commercial Suppliers of **3-Chloro-5-methylpyrazin-2-amine**

Supplier	Product Name	Purity	Quantity	Price (USD)
AOBChem	3-Chloro-5-methylpyrazin-2-amine	95%	1g	\$70.00
			5g	\$344.00
			10g	\$599.00
Crysdot	3-Chloro-5-methylpyrazin-2-amine	97%	5g	\$591.00
			10g	\$1070.00
SynQuest Laboratories	2-Amino-3-chloro-5-methylpyrazine	95%	100mg	\$200.00
			250mg	\$360.00
			1g	\$848.00
Matrix Scientific	2-Amino-3-chloro-5-methylpyrazine	95+%	250mg	\$416.00
			1g	\$899.00
			5g	\$2411.00
Chemenu	3-chloro-5-methylpyrazin-2-amine	95%+	1g	\$246.00
TRC	2-Amino-3-chloro-5-methylpyrazine	Not Specified	100mg	\$175.00

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-5-methylpyrazin-2-amine** is provided in Table 2. This data is essential for planning chemical reactions, ensuring safe handling, and predicting the compound's behavior in various experimental settings.

Table 2: Physicochemical Properties of **3-Chloro-5-methylpyrazin-2-amine**[\[1\]](#)

Property	Value
Molecular Formula	C ₅ H ₆ ClN ₃
Molecular Weight	143.58 g/mol
CAS Number	89182-14-9
Appearance	Not specified (likely a solid)
Melting Point	58-82 °C
Boiling Point	252.3 °C at 760 mmHg
Density	1.349 g/cm ³
Flash Point	106.4 °C
Vapor Pressure	0.0195 mmHg at 25°C
Refractive Index	1.599
LogP	1.60180
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	0
Exact Mass	143.0250249
Canonical SMILES	<chem>CC1=CN=C(C(=N1)Cl)N</chem>

Representative Experimental Protocol: Synthesis of a Halogenated Aminopyrazine Derivative

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-5-methylpyrazin-2-amine** is not readily available in the searched literature, a representative procedure for the chlorination of a similar aminopyridine substrate can be adapted to illustrate a plausible synthetic route. The following protocol is based on the chlorination of 2-aminopyridine and provides a general framework for the introduction of a chlorine atom onto an amino-substituted heterocyclic ring.

Objective: To synthesize a chlorinated aminopyrazine derivative from an aminopyrazine precursor.

Materials:

- 2-Amino-5-methylpyrazine (starting material)
- N-Chlorosuccinimide (NCS)
- Acetonitrile (or other suitable aprotic solvent)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous acetonitrile.

- Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired **3-Chloro-5-methylpyrazin-2-amine**.

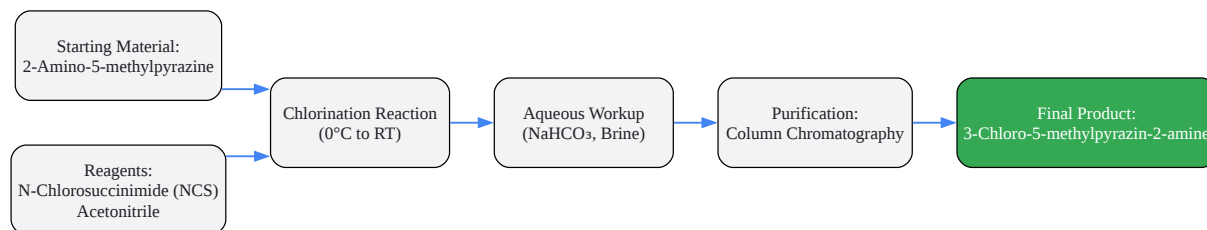
Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
- N-Chlorosuccinimide is an irritant and should be handled with care.

Visualizations

The following diagrams illustrate the chemical structure and a potential synthetic workflow for **3-Chloro-5-methylpyrazin-2-amine**.

Caption: Chemical structure of **3-Chloro-5-methylpyrazin-2-amine**.



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Caption: A representative workflow for the synthesis of **3-Chloro-5-methylpyrazin-2-amine**.

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References

- 1. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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